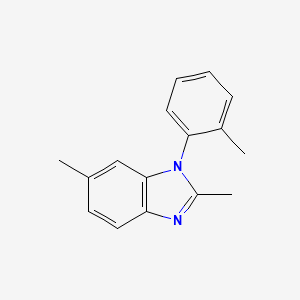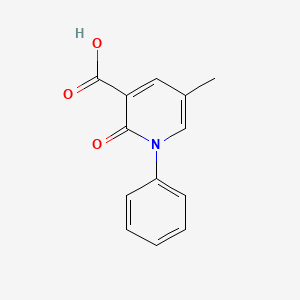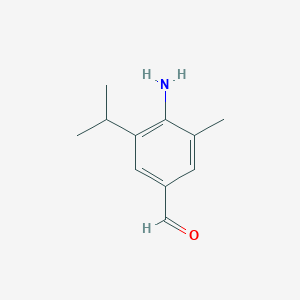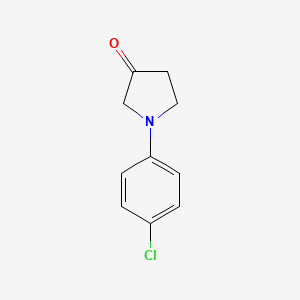
(5-Bromo-6-fluoropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-fluoropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-fluoropyridin-2-yl)methanol typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-6-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of (5-Bromo-6-fluoropyridin-2-yl)aldehyde or (5-Bromo-6-fluoropyridin-2-yl)carboxylic acid.
Reduction: Formation of 2-hydroxypyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Bromo-6-fluoropyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (5-Bromo-6-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-fluoropyridin-3-yl)methanol
- (6-Bromo-5-fluoropyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
Uniqueness
(5-Bromo-6-fluoropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H5BrFNO |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
(5-bromo-6-fluoropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrFNO/c7-5-2-1-4(3-10)9-6(5)8/h1-2,10H,3H2 |
Clé InChI |
PBOLAHYPRVKMJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methanesulfonamidomethyl)-2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid](/img/structure/B13980592.png)


![4-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]benzoic acid](/img/structure/B13980604.png)

![6-(Dimethylamino)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13980607.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980610.png)






